2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-

概要

説明

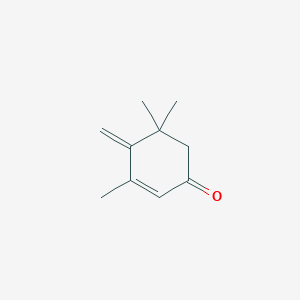

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is an organic compound with the molecular formula C10H14O. It is also known by its CAS number 20548-00-9. This compound is characterized by a cyclohexenone ring with three methyl groups and a methylene group attached, making it a highly substituted cyclohexenone derivative .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- can be achieved through various methods. One common approach involves the controlled hydrogenation of isophorone, which is a precursor compound. This reaction typically requires specific catalysts and conditions to ensure selective hydrogenation .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to maintain the integrity of the methylene and methyl groups during the process .

化学反応の分析

Types of Reactions: 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexenone derivatives.

科学的研究の応用

Organic Synthesis

Isophorone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions such as:

- Oxidation : Converting isophorone into ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

- Reduction : Transforming it into alcohols with reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

- Substitution Reactions : Engaging in nucleophilic substitution reactions where the methylene group can be replaced by other functional groups .

Research has indicated that isophorone exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it may possess antifungal properties, making it useful in developing antifungal agents .

- Pharmaceutical Applications : It serves as a starting material for synthesizing anti-inflammatory agents and immunostimulants, which may have applications in cancer therapy .

Industrial Applications

Isophorone finds extensive use in various industrial processes:

- Solvent Use : It is employed as a solvent in automotive and industrial coatings, food packaging, and adhesives for plastics .

- Production of Fine Chemicals : Isophorone is used in creating fragrances and flavors due to its pleasant odor profile .

- Agricultural Chemicals : It acts as a precursor for the manufacture of fungicides and herbicides, contributing to agricultural productivity .

Case Study 1: Antimicrobial Research

A study conducted by Huhtanen and Guy (1984) demonstrated that isophorone could effectively inhibit mold growth in bread at concentrations around 20 mg in a 2.6 L desiccator. This finding supports its potential application as a food preservative .

Case Study 2: Pharmaceutical Development

Research by Truesdale et al. (1985) explored the synthesis of 11-deoxy prostaglandins using isophorone as an intermediate. The findings highlighted its role in developing new therapeutic agents targeting inflammatory pathways .

作用機序

The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- involves its interaction with various molecular targets and pathways. As a highly reactive electrophile, it can participate in Michael addition reactions, where it reacts with nucleophiles to form covalent bonds. This reactivity is crucial for its role in organic synthesis and potential biological activities .

類似化合物との比較

Isophorone: 3,5,5-Trimethyl-2-cyclohexen-1-one, a closely related compound with similar structural features but lacking the methylene group.

3-Oxo-α-ionone: Another related compound with a similar cyclohexenone core but different substituents.

Uniqueness: 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .

生物活性

2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-, also known as "3,5,5-trimethyl-2-cyclohexen-1-one," is a compound with significant biological activity. This article explores its pharmacological properties, toxicological assessments, and relevant case studies.

- Chemical Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- CAS Number : 78-59-1

Antimicrobial Properties

Research indicates that compounds related to 2-Cyclohexen-1-one exhibit antimicrobial activity. For instance, studies have shown that similar cyclic enones can inhibit the growth of various pathogenic microorganisms. The exact mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been implicated in the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders. Specifically, its structural features allow it to interact with various receptors in the central nervous system.

Acute Toxicity

According to assessments by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), 2-Cyclohexen-1-one demonstrates low acute toxicity. The median lethal concentration (LC50) in rats is reported to be 7000 mg/m³. However, exposure can cause respiratory irritation and other symptoms such as accelerated respiration and coma at high doses .

Chronic Toxicity

In repeated dose studies, significant findings include:

- Body Weight Changes : Males showed a reduction in body weight gain at doses of 1000 mg/kg bw/day.

- Organ Effects : Observations included liver congestion and reduced liver weights in exposed males .

Genotoxicity

The compound has been evaluated for genotoxic potential through various assays. It did not exhibit mutagenic activity in Ames tests using Salmonella typhimurium. However, some studies indicated an increase in sister chromatid exchange frequency at high concentrations, suggesting potential cytostatic effects rather than direct mutagenicity .

Study on Inhalation Exposure

A study conducted on rats exposed to 2873 mg/m³ for extended periods revealed cases of mortality and respiratory distress. This highlights the importance of understanding exposure limits and safety measures when handling the compound in industrial settings .

Neuroprotective Research

In a study focusing on neuroprotection, researchers administered varying doses of 2-Cyclohexen-1-one to animal models with induced neurodegenerative conditions. The results indicated improved cognitive function and reduced neuronal damage compared to control groups, suggesting its potential as a therapeutic agent .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C₁₀H₁₄O |

| Acute Toxicity (LC50) | 7000 mg/m³ |

| Chronic Toxicity | Reduced body weight; liver congestion |

| Genotoxicity | Negative in Ames tests; some increase in SCE at high concentrations |

| Neuroprotective Effects | Improved cognitive function in animal models |

特性

IUPAC Name |

3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-9(11)6-10(3,4)8(7)2/h5H,2,6H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQFKNFKWPWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1=C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348889 | |

| Record name | 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20548-00-9 | |

| Record name | 4-Methyleneisophorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyclohexen-1-one, 3,5,5-trimethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLENEISOPHORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5MU2X8KSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。